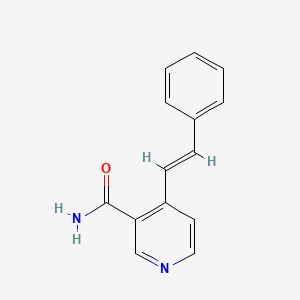

4-Styrylnicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

39585-48-3 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-[(E)-2-phenylethenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ |

InChI Key |

NJYVZKYKDVQUAH-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Styrylnicotinamide

Established Synthetic Routes to 4-Styrylnicotinamide (B13802245) Core Structure

The creation of the fundamental this compound scaffold can be achieved through various synthetic strategies. These methods focus on the efficient assembly of the key structural components: the pyridine (B92270) core, the styryl moiety, and the nicotinamide (B372718) functionality.

Strategic Approaches to C-C Bond Formation at the Pyridine C4 Position

The introduction of the styryl group at the C4 position of the pyridine ring is a critical step in the synthesis of this compound. This is typically accomplished through powerful carbon-carbon bond-forming reactions, with transition metal-catalyzed cross-coupling reactions being particularly prominent.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.grnih.govmdpi.com The Heck and Suzuki-Miyaura reactions are notable examples that have been successfully employed in the synthesis of styryl-substituted heterocycles. slideshare.netlibretexts.orgwikipedia.orgtcichemicals.com

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgmisuratau.edu.ly In the context of this compound synthesis, this would typically involve the reaction of a 4-halonicotinamide (e.g., 4-bromonicotinamide) with styrene (B11656) in the presence of a palladium catalyst and a base. beilstein-journals.orguni-greifswald.deuni-greifswald.de The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination to yield the styryl product and regenerate the catalyst. slideshare.netwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgtcichemicals.commdpi.comorganic-chemistry.org For the synthesis of this compound, this would entail the reaction of a 4-halonicotinamide with a styrylboronic acid or its ester derivative. A key feature of the Suzuki-Miyaura reaction is the use of a base to activate the organoboron species, facilitating the transmetalation step in the catalytic cycle. libretexts.orgtcichemicals.com This method is valued for its mild reaction conditions and the commercial availability and stability of many boronic acids. libretexts.orgorganic-chemistry.org

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Ref. |

| Heck Coupling | 4-Bromonicotinamide | Styrene | Pd₂(dba)₃ / Tris(o-tolyl)phosphine | NEt₃ | DMF | beilstein-journals.org |

| Suzuki Coupling | 8-Chloro-6-methyl-3,4-dihydro-pyrano[3,4-c]pyridin-1-on | 4-Fluorophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | google.com |

| Suzuki Coupling | 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | THF | mdpi.com |

This table presents illustrative examples of cross-coupling reactions used in the synthesis of related structures.

Condensation reactions provide an alternative pathway for the formation of the styryl group. wikipedia.orglibretexts.org This approach typically involves the reaction of a pyridine derivative with an activated methyl group at the C4 position (e.g., 4-methylnicotinamide) with a benzaldehyde (B42025) derivative. The initial condensation reaction, often an aldol-type condensation, forms a β-hydroxy intermediate. sigmaaldrich.com This intermediate can then undergo a dehydration (elimination) reaction, often facilitated by acidic or basic conditions or by heating, to yield the desired styryl double bond.

A specific example involves the synthesis of 4-styryl-nicotinamide (B8607971) starting from 4-(2-hydroxy-2-phenylethyl)-nicotinonitrile. google.com In this case, the styryl moiety is already partially formed, and a subsequent elimination reaction would be required to generate the double bond.

Pathways for Amide Formation from Nicotinonitrile or Carboxylic Acid Precursors

The amide group of this compound can be introduced from either a nitrile or a carboxylic acid precursor.

The hydrolysis of a nitrile (cyanopyridine) group to a primary amide is a common transformation. This can be achieved under either acidic or basic conditions. For example, 4-styrylnicotinonitrile can be hydrolyzed to this compound. google.com

Alternatively, if the synthesis starts with a nicotinic acid derivative (a carboxylic acid), standard amide bond formation methodologies can be employed. This involves the coupling of the carboxylic acid with an amine source, typically ammonia (B1221849) for the synthesis of a primary amide. unizin.orgmdpi.com The carboxylic acid is usually activated to facilitate the reaction. Common activating agents include carbodiimides (like EDC), or the conversion of the carboxylic acid to a more reactive species such as an acyl chloride. fishersci.it Peptide coupling reagents can also be utilized for this transformation. mdpi.comfishersci.it The direct thermal amidation of carboxylic acids with amines is also possible, though it often requires high temperatures. rsc.org

Directed Derivatization and Analogue Synthesis of this compound

The core structure of this compound can be systematically modified to generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at various positions of the molecule, with the styryl phenyl ring being a common site for derivatization.

Modifications on the Styryl Phenyl Ring System

Introducing substituents onto the phenyl ring of the styryl moiety is a key strategy for modulating the biological activity of this compound. This can be achieved in two primary ways: by using a substituted styrene or benzaldehyde in the initial C-C bond-forming step, or by performing electrophilic aromatic substitution reactions on the pre-formed this compound core, although the former is generally more common and regiochemically controlled.

For instance, in a Heck coupling reaction, a variety of substituted styrenes can be used to introduce different functional groups onto the phenyl ring. Similarly, in a Suzuki-Miyaura coupling, substituted phenylboronic acids are readily available and can be used to generate a wide range of derivatives.

| Starting Material 1 | Starting Material 2 | Reaction Type | Resulting Substituent on Styryl Ring | Ref. |

| Methyl 5-bromonicotinate | 1-Fluoro-4-vinylbenzene | Heck Coupling | 4-Fluoro | beilstein-journals.org |

| 8-Chloro-6-methyl-3,4-dihydro-pyrano[3,4-c]pyridin-1-on | 4-Fluorophenyl boronic acid | Suzuki Coupling | 4-Fluoro | google.com |

| 8-Chloro-6-methyl-3,4-dihydro-pyrano[3,4-c]pyridin-1-on | 4-Chlorophenyl boronic acid | Suzuki Coupling | 4-Chloro | google.com |

This table provides examples of how different starting materials can be used to introduce substituents onto the phenyl ring in related synthetic schemes.

Substituent Effects on the Nicotinamide Heterocyclic Core

The electronic properties of the nicotinamide ring system play a crucial role in the success of its synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The pyridine ring is inherently electron-deficient, which can affect the oxidative addition step in the catalytic cycle. The nature and position of substituents on this heterocyclic core can either enhance or diminish its reactivity.

In the context of Suzuki-Miyaura coupling, the reactivity of halopyridines is a key consideration. The site-selectivity of the coupling can be influenced by the electronic effects of substituents. nih.govrsc.org For instance, in polyhalogenated pyridines, the oxidative addition of the palladium catalyst often occurs preferentially at the most electrophilic carbon-halogen bond. nih.gov The presence of electron-withdrawing groups, such as a nitro group, can direct the coupling to the ortho position due to the increased electrophilicity of that site. nih.gov Conversely, the amide group of nicotinamide can act as a directing group, influencing the regioselectivity of the coupling. nih.gov

The choice of catalyst and ligands is also critical in overcoming the challenges posed by the electronic nature of the pyridine ring. For electron-rich halogenated heterocycles, which typically undergo slow oxidative addition, the use of more electron-rich and sterically hindered phosphine (B1218219) ligands can be decisive. rsc.org In some cases, the coordination of the palladium catalyst to Lewis basic functional groups on the nicotinamide derivative, such as the carboxylic acid or amide, can modulate the site-selectivity of the reaction. rsc.org

The following table summarizes the general influence of substituent types on the reactivity of the nicotinamide core in cross-coupling reactions:

| Substituent Type | Position on Pyridine Ring | Influence on Reactivity in Cross-Coupling | Rationale |

| Electron-Withdrawing Group (e.g., -NO₂) | Ortho or Para to Halogen | Increases reactivity and directs coupling to that site | Enhances the electrophilicity of the carbon-halogen bond, facilitating oxidative addition. nih.gov |

| Amide Group (-CONH₂) | C3 (Nicotinamide) | Can act as a directing group, influencing site-selectivity | Coordination of the palladium catalyst to the amide can favor coupling at adjacent positions. nih.gov |

| Electron-Donating Group (e.g., -NH₂) | Various | Can decrease reactivity at the substituted position | Increases electron density, making the carbon-halogen bond less susceptible to oxidative addition. |

| Multiple Halogens | Various | Site-selectivity is determined by the most electrophilic C-X bond and steric factors | The relative reactivity of C-Cl vs C-Br, and their positions relative to other groups, dictates the initial coupling site. nih.govrsc.org |

Stereoselective Synthesis of this compound Isomers

The styryl moiety of this compound can exist as either the (E) or (Z) stereoisomer. In many applications, a specific isomer is desired, necessitating stereoselective synthetic methods. The majority of synthetic routes, particularly those employing Heck or Suzuki-Miyaura reactions, are designed to favor the formation of the thermodynamically more stable (E)-isomer.

A common strategy for the stereoselective synthesis of (E)-4-styrylnicotinamide involves the Heck reaction between a 4-halonicotinamide and styrene or the Suzuki-Miyaura reaction between a 4-halonicotinamide and a styrylboronic acid derivative. The mechanism of the Heck reaction inherently favors the formation of the trans-alkene (E-isomer) through a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination. pearson.com

A specific method for the synthesis of (E)-4-styrylpyridine involves the reaction of 4-vinylpyridine (B31050) with phenylboronic acid in the presence of a palladium catalyst, an oxidant, and a base. This approach is noted for its high reaction selectivity towards the (E)-isomer. google.com Similarly, the synthesis of (E)-α,β-unsaturated esters has been achieved with high stereoselectivity through methods like the Perkow reaction followed by a catalyzed rearrangement, indicating that with appropriate reagent and catalyst selection, high stereochemical control is achievable. rsc.org

While the (E)-isomer is more common, the synthesis of the (Z)-isomer can be more challenging. It may require specific catalysts or reaction conditions that kinetically favor its formation or post-synthesis isomerization techniques. For instance, photochemical E to Z isomerization of related styrenyl derivatives has been studied. mdpi.com

The table below outlines general approaches to obtaining specific isomers of this compound:

| Target Isomer | Synthetic Approach | Key Features |

| (E)-4-Styrylnicotinamide | Heck Reaction of 4-halonicotinamide with styrene | Inherently favors trans-product due to the reaction mechanism. High selectivity is often achieved. pearson.com |

| (E)-4-Styrylnicotinamide | Suzuki-Miyaura reaction of 4-halonicotinamide with (E)-styrylboronic acid | Stereochemistry of the boronic acid is retained in the product. |

| (E)-4-Styrylnicotinamide | Suzuki-Miyaura reaction of 4-vinylpyridine with phenylboronic acid | High selectivity for the (E)-isomer is reported with appropriate catalysts and oxidants. google.com |

| (Z)-4-Styrylnicotinamide | Isomerization of the (E)-isomer | Can be achieved through photochemical methods, though this may result in a mixture of isomers. mdpi.com |

| (Z)-4-Styrylnicotinamide | Stereoselective synthesis using specific catalysts/conditions | Less common and may require specialized synthetic design to overcome the thermodynamic preference for the (E)-isomer. rsc.org |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of this compound synthesis is highly dependent on the careful optimization of reaction conditions. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and temperature.

In palladium-catalyzed cross-coupling reactions, the selection of the palladium source and the associated ligands is paramount. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used. mdpi.com The ligand can influence catalyst stability and reactivity; for example, N-heterocyclic carbenes (NHCs) have been explored as alternatives to traditional phosphine ligands. wikipedia.org The optimization of a Suzuki-Miyaura reaction for a related pyrimidine (B1678525) system found that 5 mol% of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) gave good yields. mdpi.com

The choice of base is also critical. Different bases such as K₃PO₄, Na₂CO₃, and Cs₂CO₃ can have a significant impact on reaction yield and rate. The base is believed to play a role in the transmetalation step of the Suzuki-Miyaura reaction. wikipedia.org

Solvent selection affects the solubility of reactants and the stability of the catalyst. Solvents like toluene, DMF, and dioxane are frequently employed. mdpi.commdpi.com In some cases, aqueous media have been used, which aligns with green chemistry principles. researchgate.net

Temperature and reaction time are also key variables. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields. nih.govmdpi.comrsc.orgbeilstein-journals.org For instance, a microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines demonstrated a significant advantage over classical heating methods. nih.gov

The following table presents a summary of optimized conditions for related Heck and Suzuki-Miyaura reactions, which can be extrapolated to the synthesis of this compound.

| Reaction Parameter | Typical Options | Effect on Reaction | Example of Optimized Condition |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Influences catalytic activity and stability. | 5 mol% Pd(PPh₃)₄ for Suzuki-Miyaura of a dichloropyrimidine derivative. mdpi.com |

| Ligand | PPh₃, P(t-Bu)₃, NHCs (e.g., IPr) | Affects catalyst performance, selectivity, and stability. | IPr for C4-selective Suzuki coupling of dichloropyridines. nih.gov |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, Et₃N | Crucial for transmetalation (Suzuki) or regenerating the catalyst (Heck). | K₃PO₄ in Suzuki-Miyaura of a dichloropyrimidine derivative. mdpi.com |

| Solvent | Dioxane, Toluene, DMF, Water | Affects solubility, reaction rate, and catalyst stability. | 1,4-Dioxane for Suzuki-Miyaura of a dichloropyrimidine derivative. mdpi.com |

| Temperature | Room temperature to >100 °C | Influences reaction rate and selectivity. | 70-80 °C for Suzuki-Miyaura of a dichloropyrimidine derivative. mdpi.com |

| Heating Method | Conventional heating, Microwave irradiation | Microwave can drastically reduce reaction times and improve yields. | Microwave-assisted synthesis of N-aryl heterocyclic substituted-4-aminoquinazolines. nih.gov |

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of catalyst systems with high atom economy.

One significant advancement is the use of water as a reaction solvent. Aqueous-phase synthesis offers numerous advantages, including reduced cost, increased safety, and lower environmental impact compared to many organic solvents. nih.govrsc.orgmdpi.comrsc.org The development of water-soluble catalysts or performing reactions in aqueous media, sometimes with the aid of phase-transfer catalysts, has been successful for related cross-coupling reactions. researchgate.net

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of related heterocyclic compounds. nih.govmdpi.comrsc.orgbeilstein-journals.orgmdpi.com This method often leads to shorter reaction times, which translates to lower energy consumption, and can also result in higher yields and cleaner reaction profiles, reducing the need for extensive purification. researchgate.net

The development of more sustainable catalyst systems is also a key area of research. This includes using more earth-abundant and less toxic metals as alternatives to palladium, such as iron-catalyzed reactions for the synthesis of substituted pyridines. rsc.org Additionally, designing reactions that proceed with high atom economy, where a large proportion of the starting materials are incorporated into the final product, is a fundamental principle of green chemistry.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Safer Solvents | Use of water as a reaction medium. researchgate.netnih.govrsc.orgmdpi.comrsc.org | Reduced toxicity, cost, and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis. nih.govmdpi.comrsc.orgbeilstein-journals.orgmdpi.comresearchgate.net | Shorter reaction times, lower energy consumption, often higher yields. |

| Catalysis | Development of catalysts based on more abundant metals (e.g., iron). rsc.org | Reduced reliance on precious and toxic heavy metals. |

| Atom Economy | Designing reactions like multi-component reactions where most atoms are incorporated into the product. researchgate.net | Minimizes waste generation. |

| Waste Prevention | Solvent-free (neat) reaction conditions, often aided by microwave irradiation. researchgate.net | Eliminates solvent waste and simplifies purification. |

Advanced Spectroscopic and Structural Elucidation of 4 Styrylnicotinamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy reveal the electronic environment of each hydrogen and carbon atom, respectively. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. nih.govd-nb.info

For 4-Styrylnicotinamide (B13802245), the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the pyridine (B92270) ring, the styryl group, and the amide functionality. The protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The olefinic protons of the styryl group are expected to resonate in the range of 6.5 to 8.0 ppm, with their coupling constant indicating the trans or cis configuration of the double bond. The amide protons would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

The ¹³C NMR spectrum provides complementary information, with a wider range of chemical shifts. eurjchem.com The carbonyl carbon of the amide group is expected to be the most downfield signal, typically above 160 ppm. The sp² hybridized carbons of the pyridine and benzene (B151609) rings, as well as the vinyl group, would resonate in the 110-160 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.8 - 9.0 | 150 - 152 |

| Pyridine H-5 | 7.8 - 8.0 | 135 - 137 |

| Pyridine H-6 | 8.5 - 8.7 | 148 - 150 |

| Styryl Vinyl H-α | 7.0 - 7.5 | 125 - 130 |

| Styryl Vinyl H-β | 7.2 - 7.8 | 130 - 135 |

| Phenyl H (ortho) | 7.4 - 7.6 | 127 - 129 |

| Phenyl H (meta) | 7.2 - 7.4 | 128 - 130 |

| Phenyl H (para) | 7.1 - 7.3 | 126 - 128 |

| Amide NH₂ | 7.5 - 8.5 (broad) | - |

| Pyridine C-3 | - | 133 - 135 |

| Pyridine C-4 | - | 140 - 145 |

| Styryl Phenyl C-1' | - | 136 - 138 |

| Amide C=O | - | 165 - 168 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. monash.eduajol.info

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. mdpi.com For this compound, COSY would reveal correlations between adjacent protons on the pyridine and benzene rings, as well as the coupling between the vinyl protons of the styryl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. nih.gov HSQC is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different spin systems, such as linking the styryl group to the pyridine ring.

Solid-State NMR Investigations of Crystalline Forms and Polymorphism

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, crystalline state. Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out, leading to broader lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

For this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) is a common ssNMR experiment that can distinguish between different crystalline environments of the carbon atoms, thus identifying and characterizing different polymorphic forms of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are complementary and provide a characteristic fingerprint of the molecule, allowing for the identification of functional groups and providing insights into molecular structure and bonding.

Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration is IR active if it causes a change in the molecule's dipole moment.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. A molecule is irradiated with a monochromatic laser, and the scattered light is analyzed. A vibration is Raman active if it causes a change in the molecule's polarizability.

For this compound, key functional groups will give rise to characteristic vibrational bands. The amide group will show N-H stretching vibrations (around 3100-3500 cm⁻¹), a C=O stretching vibration (the Amide I band, around 1650 cm⁻¹), and an N-H bending vibration (the Amide II band, around 1550 cm⁻¹). The C=C stretching of the styryl group and the aromatic rings will appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinyl groups are expected above 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on known data for similar functional groups. Actual experimental values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amide N-H Stretch | 3100 - 3500 | Medium to Strong | Weak |

| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | Medium | Strong |

| Amide C=O Stretch (Amide I) | 1640 - 1680 | Strong | Medium |

| Aromatic/Vinyl C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| Amide N-H Bend (Amide II) | 1530 - 1570 | Strong | Weak |

| C-N Stretch | 1200 - 1400 | Medium | Medium |

| Out-of-plane C-H Bend | 700 - 900 | Strong | Weak |

Conformational Analysis and Intermolecular Interactions via Vibrational Signatures

Vibrational spectroscopy is sensitive to the conformation of a molecule and the nature of intermolecular interactions, such as hydrogen bonding. Changes in the position and shape of vibrational bands can provide information about these aspects. For instance, the frequency of the C=O stretching vibration of the amide group in this compound would be sensitive to its participation in hydrogen bonding. In the solid state, the presence of strong intermolecular hydrogen bonds would typically shift the C=O and N-H stretching bands to lower frequencies compared to the gas phase or a non-polar solution. By analyzing the vibrational spectra under different conditions (e.g., different solvents, temperatures, or in the solid state), it is possible to gain insights into the conformational preferences and the intermolecular forces that govern the supramolecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comscirp.org For this compound, with a chemical formula of C₁₄H₁₂N₂O, HRMS is crucial for confirming its composition.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₄H₁₂N₂O)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 224.094963 |

In an HRMS experiment, this compound would be expected to be detected as its protonated molecule, [M+H]⁺, in positive ionization mode. The theoretical m/z for this ion would be 225.10279, allowing for unambiguous confirmation of the molecular formula with a high degree of confidence (typically with an error of <5 ppm). scirp.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. wikipedia.org The resulting fragmentation pattern provides detailed insights into the molecule's structure. chemguide.co.uknih.gov

For this compound ([M+H]⁺, m/z 225.1), fragmentation is induced, typically through collision-induced dissociation (CID), where the ion collides with neutral gas molecules. nih.gov The fragmentation pathways can be predicted based on the chemical structure, with cleavage occurring at the weakest bonds or leading to the formation of stable fragments.

Predicted Fragmentation Pathways for this compound:

Alpha-cleavage: A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. youtube.com This could lead to the loss of the NH₂ group.

Styryl Group Fragmentation: The bond between the pyridine ring and the styryl group could cleave.

Pyridine Ring Fragmentation: The pyridine ring itself could undergo cleavage.

Table 2: Predicted MS/MS Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 225.1 | 208.1 | [M+H - NH₃]⁺ |

| 225.1 | 197.1 | [M+H - CO]⁺ |

| 225.1 | 122.1 | [C₇H₇N₂O]⁺ (Nicotinamide moiety) |

The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the nicotinamide (B372718) and styryl moieties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states, known as electronic transitions. firsthope.co.in The structure of this compound contains several chromophores—the conjugated styryl system, the pyridine ring, and the carbonyl group—which give rise to characteristic absorption bands.

The key electronic transitions expected for this molecule are:

π → π* transitions: These occur in systems with double or triple bonds, such as the aromatic pyridine ring and the conjugated styryl group. libretexts.org These are typically high-intensity absorptions.

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. slideshare.net These transitions are generally weaker than π → π* transitions. libretexts.org

The extensive conjugation between the pyridine ring and the phenyl ring via the ethylene (B1197577) bridge is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. masterorganicchemistry.com This is because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgmasterorganicchemistry.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~250-350 | π → π* | Conjugated styryl-pyridine system |

X-ray Crystallography of this compound and its Co-crystals

Single-Crystal X-ray Diffraction for Molecular Geometry and Torsion Angles

A single-crystal X-ray diffraction study of this compound would provide exact data on its molecular geometry. Key parameters include:

Bond Lengths and Angles: Confirmation of the lengths of the C=C double bond in the styryl linker and the C-N and C=O bonds of the amide group.

Planarity: Assessment of the planarity of the pyridine and phenyl rings.

Crystal Packing Analysis and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular forces, creating a supramolecular architecture. nih.govwikipedia.org

In crystals of this compound or its co-crystals, several key interactions would be anticipated:

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=O). These groups can form robust hydrogen bonds, often leading to the formation of chains or dimeric motifs. For instance, nicotinamide is known to form amide-amide ring motifs in its co-crystals. brad.ac.uk

π-π Stacking: The aromatic pyridine and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak donors to the π systems of the aromatic rings.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, is a common strategy in crystal engineering. ijaresm.com Nicotinamide is a well-known co-former used to create co-crystals with various active pharmaceutical ingredients. nih.govmdpi.com An analysis of a this compound co-crystal would reveal how it interacts with a co-former molecule, potentially altering its physical properties through the formation of new supramolecular synthons.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| Styrene (B11656) |

| Pyridine |

| Pentane |

| 2-methylbutane |

| Chlordiazepoxide |

| p-Aminobenzoic Acid |

| Lorazepam |

| Carbamazepine |

Computational and Theoretical Chemistry Studies on 4 Styrylnicotinamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. chemguide.co.uk These approaches solve the electronic Schrödinger equation to predict molecular properties from first principles. chemguide.co.uk DFT, in particular, has become a workhorse in the field due to its balance of computational cost and accuracy, making it suitable for studying molecules the size of 4-Styrylnicotinamide (B13802245). ajchem-a.com Such calculations can be used to determine optimized molecular geometry, electronic properties, and vibrational frequencies. numberanalytics.com Although detailed studies applying these methods specifically to this compound are not widely available in the searched literature, the principles of these methods form the basis for the theoretical analyses discussed in the following sections.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is key to understanding its stability and reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. ossila.com

For this compound, the presence of conjugated π-systems, including the pyridine (B92270) ring and the styryl group, would be expected to influence the energies of the FMOs. Delocalization of π-electrons typically raises the HOMO energy and lowers the LUMO energy, thus reducing the HOMO-LUMO gap. ossila.com While specific calculated values for this compound are not present in the surveyed literature, DFT calculations would be the standard method to determine these energies and visualize the orbital distributions. uni-muenchen.de

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. researchgate.net | The location of the HOMO would indicate the most nucleophilic/electron-rich regions of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. researchgate.net | The location of the LUMO would indicate the most electrophilic/electron-poor regions susceptible to attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | This value would predict the molecule's overall chemical reactivity and the energy required for electronic excitation. ossila.com |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. readthedocs.ioresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other chemical species. readthedocs.ioschrodinger.com The MEP surface is typically color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating the most positive potential (electron-poor). readthedocs.io

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, identifying these as sites prone to electrophilic attack. Conversely, positive potential would be expected around the amide hydrogen and other protons, indicating sites for nucleophilic interaction. schrodinger.com While specific MEP maps for this compound are not available in the reviewed literature, they can be readily generated using standard DFT calculations. readthedocs.io

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis. ajol.info

NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. libretexts.orgrsc.org Although experimental NMR data for related styryl derivatives exist, specific theoretical predictions for this compound were not found in the searched literature. researchgate.net Such calculations would be invaluable for assigning experimental signals and confirming the molecule's structure. ajol.info

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. libretexts.org It calculates the energies of electronic transitions, such as π → π* transitions, which are expected to be prominent in the conjugated system of this compound. chemguide.co.ukmsu.edu These transitions give rise to absorption bands in the UV-Vis spectrum. beilstein-journals.org Calculations on related azastilbene structures have shown good correlation with experimental spectra. researchgate.netorgchemboulder.com

IR (Infrared): DFT calculations can also predict vibrational frequencies. libretexts.org The resulting theoretical IR spectrum shows absorption bands corresponding to the vibrational modes of different functional groups. specac.com For this compound, characteristic bands for the amide C=O stretch, N-H stretch, and vibrations of the aromatic rings would be expected. sumitomo-chem.co.jp Comparing the theoretical spectrum with experimental data helps in the detailed assignment of vibrational modes.

Theoretical Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. wikipedia.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. solubilityofthings.comresearchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. wikipedia.org

For this compound, theoretical studies could explore various potential reactions, such as its synthesis via a Heck or Suzuki coupling, or its participation in photochemical reactions like cis-trans isomerization or photocyclization, which are known for stilbene-like molecules. researchgate.netresearchgate.net By calculating the energies of all species along a proposed reaction pathway, chemists can determine the most feasible mechanism. wikipedia.org No specific mechanistic studies for this compound were identified in the available literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of dynamic processes like protein-ligand binding or conformational changes. nih.govnih.gov

Conformational Space Exploration and Torsional Barriers

The 3D arrangement of a molecule can change through rotation around its single bonds, leading to different conformations. nih.gov MD simulations are an excellent tool for exploring the conformational landscape of a molecule to identify its most stable arrangements. inflibnet.ac.inkaratekin.edu.tr

For this compound, a key conformational feature is the torsional (or dihedral) angle between the pyridine ring and the phenyl ring. The rotation around the single bond connecting these two rings is subject to torsional barriers. These barriers arise from a balance between the stabilizing effect of π-electron conjugation (favoring a planar structure) and the destabilizing steric repulsion between nearby hydrogen atoms (favoring a non-planar structure). rsc.org Computational studies on similar molecules like phenylpyridines have used DFT to calculate these rotational barriers. rsc.org Similar calculations for this compound would reveal the energy profile of this rotation and identify the most stable (lowest energy) conformation. Such specific studies on this compound have not been found in the reviewed literature.

Table 2: Summary of Computational Methods and Their Application to this compound

| Method | Application | Information Gained |

| DFT/Ab Initio | Geometry Optimization | Provides the most stable 3D structure. |

| FMO Analysis | Electronic Reactivity | Identifies electron-donating (HOMO) and accepting (LUMO) sites. researchgate.net |

| MEP Mapping | Interaction Sites | Visualizes electrophilic and nucleophilic regions. readthedocs.io |

| TD-DFT | UV-Vis Spectra Prediction | Predicts electronic absorption wavelengths and intensities. libretexts.org |

| GIAO-DFT | NMR Spectra Prediction | Calculates chemical shifts for structure confirmation. libretexts.org |

| MD Simulation | Conformational Dynamics | Explores accessible shapes and flexibility of the molecule. nih.gov |

| DFT Energy Scan | Torsional Barriers | Determines the energy cost of rotation around single bonds. |

Solvation Dynamics and Solvent Effects on Molecular Behavior

The biological and chemical activity of a molecule is profoundly influenced by its solvent environment. arxiv.orgnih.gov Solvation dynamics, the process of solvent reorganization around a solute following a change in its electronic state (e.g., upon photoexcitation), is a key area of study. f1000research.com For this compound, computational methods can simulate these dynamics and predict how different solvents affect its molecular behavior.

Computational studies, often employing molecular dynamics (MD) simulations, can track the time-dependent Stokes shift to understand solvation dynamics. bg.ac.rsresearchgate.net These simulations model the interactions between this compound and surrounding solvent molecules, revealing how factors like solvent polarity, viscosity, and hydrogen-bonding capacity influence the stability of the solute's ground and excited states. arxiv.orgoncodesign-services.comwikipedia.org For instance, in polar protic solvents like water, explicit hydrogen bonding with the nicotinamide (B372718) moiety would be expected to significantly stabilize the ground state. nih.gov

The choice of solvent can dramatically alter reaction rates and equilibrium constants by differentially stabilizing reactants, products, or transition states. wikipedia.org Nonequilibrium MD simulations are particularly powerful, as they can reveal the molecular-level details of how a solvent reorganizes and can predict the influence of the solute's own structural flexibility, such as vibrations and rotations, on the solvation process. arxiv.org

Table 1: Hypothetical Solvent Effects on the Absorption Maximum (λmax) of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift Type |

| n-Hexane | 1.88 | 320 | Reference |

| Dichloromethane | 8.93 | 335 | Red Shift (Bathochromic) |

| Ethanol (B145695) | 24.55 | 345 | Red Shift (Bathochromic) |

| Acetonitrile (B52724) | 37.5 | 340 | Red Shift (Bathochromic) |

| Water | 80.1 | 350 | Red Shift (Bathochromic) |

Note: This table is illustrative and contains hypothetical data. The predicted red shift (bathochromic shift) with increasing solvent polarity suggests that the excited state of this compound is more polar than its ground state, leading to greater stabilization by polar solvents.

Ligand-Target Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govresearchgate.net This method is crucial for predicting the potential biological targets of this compound and understanding the structural basis of its activity. nih.gov The process involves sampling a multitude of possible conformations and orientations (poses) of the ligand within the binding site of the target protein. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose considered the most likely binding mode. nih.gov

The accuracy of docking can be enhanced by considering the flexibility of the receptor, a concept known as induced-fit docking (IFD). uni-duesseldorf.de For a molecule like this compound, docking studies could be performed against a range of known protein targets associated with the biological activities of similar styrylquinoline compounds, such as kinases, polymerases, or proteins involved in neurodegenerative diseases. nih.gov

Theoretical Binding Mode Prediction with Macromolecular Targets

Predicting the binding mode of this compound to a macromolecular target provides a detailed, three-dimensional view of the intermolecular interactions that stabilize the complex. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For example, a hypothetical docking of this compound into the active site of a protein kinase could reveal key interactions. The nitrogen atom of the pyridine ring might act as a hydrogen bond acceptor, while the amide group could serve as both a hydrogen bond donor and acceptor. The styryl group, being largely hydrophobic, would likely occupy a hydrophobic pocket within the binding site, potentially forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

To further refine these predictions and assess the stability of the predicted binding pose, molecular dynamics (MD) simulations of the ligand-protein complex are often performed. nih.gov These simulations track the movements of the atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions. nih.gov

Table 2: Hypothetical Interaction Analysis of this compound with a Protein Kinase Target

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Predicted Distance (Å) |

| Glu153 | Amide NH | Hydrogen Bond | 2.9 |

| Val88 | Styryl Ring | Hydrophobic | 3.8 |

| Leu205 | Styryl Ring | Hydrophobic | 4.1 |

| Phe208 | Pyridine Ring | π-π Stacking | 4.5 |

| Asp210 | Amide C=O | Hydrogen Bond | 3.1 |

Note: This table presents hypothetical data from a simulated docking study. The interactions listed are examples of what might be observed.

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are crucial for its biological activity and how modifications to its structure affect this activity. oncodesign-services.com Computational methods are instrumental in developing SAR models by quantifying the relationship between a set of molecular descriptors and the observed biological activity. oncodesign-services.com

For this compound, a computational SAR study would involve designing a library of virtual derivatives by systematically modifying different parts of the molecule. For example, substituents could be added to the styryl ring or the nicotinamide core. nih.gov For each derivative, a set of molecular descriptors would be calculated, such as:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

These descriptors would then be correlated with experimentally determined (or predicted) biological activities using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. oncodesign-services.com For instance, SAR studies on related styrylquinolines have shown that substitutions at specific positions on the quinoline (B57606) and styryl rings are critical for their activity. nih.gov Similarly, for niclosamide (B1684120) derivatives, the phenolic OH group was found to be crucial for neuroprotective activity.

Photophysical and Photochemical Investigations of 4 Styrylnicotinamide

Absorption and Emission Spectroscopy

Spectroscopy is a fundamental tool used to probe the electronic structure of molecules and their behavior when they absorb and emit light. researchgate.netrsc.org For 4-Styrylnicotinamide (B13802245), these studies reveal key insights into its potential applications.

Detailed UV-Visible Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy measures how much light a substance absorbs at different wavelengths. technologynetworks.comlibretexts.org The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure, with specific wavelengths of light promoting electrons from their ground state to higher energy excited states. libretexts.org

In the case of trans-4-styrylpyridine, a closely related compound, the absorption spectrum is characterized by a strong π-π* transition. The position of this absorption band can be influenced by the solvent environment. For instance, in various glassy media, the absorption maximum for the trans-isomer has been experimentally determined. unige.ch A notable feature of the cis-isomer of 4-styrylpyridine (B85998) is its broader and less intense π-π* absorption band, which is attributed to its significant conformational flexibility. unige.ch This flexibility is reduced when the molecule is confined within a crystal lattice, leading to more defined absorption characteristics. unige.ch

Table 1: UV-Visible Absorption Data for 4-Styrylpyridine Isomers This table summarizes the reported absorption characteristics for the isomers of 4-styrylpyridine, a compound structurally similar to this compound.

| Isomer | Solvent/Environment | Absorption Maximum (λmax) | Reference |

| trans | Various glassy media | ~17500 cm⁻¹ | unige.ch |

| cis | Solutions and PMMA thin films | ~279 nm | unige.ch |

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. jascoinc.com The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

For styrylpyridinium dyes, which share a structural motif with this compound, fluorescence properties are highly sensitive to the surrounding environment. For example, the fluorescence quantum yields of certain trans-4-(p-N,N-dimethylaminostyryl)pyridinium salts increase significantly in the presence of macromolecules like DNA and proteins. rsc.org This enhancement is accompanied by a blue shift in the emission maximum, indicating an interaction with these biological structures. rsc.org

Table 2: Fluorescence Data for Related Styrylpyridinium Dyes This table presents fluorescence data for styrylpyridinium dyes, highlighting the influence of the environment on their emissive properties.

| Dye | Environment | Emission Maximum Shift | Fluorescence Enhancement | Reference |

| trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride | In presence of DNA | 4 nm blue shift | Dramatic increase | rsc.org |

| trans-4-(p-N,N-dimethylaminostyryl)-N-phenethylpyridinium bromide | In presence of DNA | 8 nm blue shift | Dramatic increase | rsc.org |

| trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride | In presence of bovine serum albumin | 28 nm blue shift | Significant increase | rsc.org |

| trans-4-(p-N,N-dimethylaminostyryl)-N-phenethylpyridinium bromide | In presence of bovine serum albumin | 33 nm blue shift | Significant increase | rsc.org |

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, a molecule enters an electronically excited state. The processes that occur from this excited state, including energy transfer and relaxation back to the ground state, are known as excited state dynamics. These dynamics are often studied using time-resolved spectroscopic techniques.

For molecules like 4-styrylquinoline, a structural analog of this compound, the deactivation of the initially excited state is strongly influenced by factors such as solvent polarity. rsc.org In some cases, the excited state can decay through multiple pathways, including intersystem crossing to a triplet state. rsc.org Computational studies on 4-styrylquinoline have shown that both implicit solvation and temperature play crucial roles in the isomerization process from the excited state. nih.gov These studies also reveal the existence of distinct reaction pathways that can vary by the number of photons absorbed. nih.gov

Photoisomerization Studies

Photoisomerization is a process where a molecule is converted from one isomer to another by light. oit.eduwikipedia.org This phenomenon is a key feature of many photoswitchable molecules. nih.gov For styrylpyridines, the most common type of photoisomerization is the interconversion between the cis and trans geometric isomers around the carbon-carbon double bond. numberanalytics.comlibretexts.org

Mechanism and Efficiency of Cis-Trans Isomerization Pathways

The trans to cis isomerization of styrylpyridines is typically induced by UV irradiation. beilstein-journals.org The reverse process, cis to trans isomerization, can occur either thermally or photochemically. beilstein-journals.orgsioc-journal.cn The mechanism of photoisomerization often involves the population of an excited state, from which the molecule can relax to either the cis or trans ground state configuration.

In the solid state, the photoisomerization of 4-styrylpyridine can be driven by visible light when it is part of a metal complex. For example, in an iron(II)-styrylpyridine framework, a quantitative cis-to-trans isomerization has been observed upon excitation into the metal-to-ligand charge transfer band of the complex. unige.ch This solid-state transformation is accompanied by changes in the crystal structure. unige.ch

Quantum Yields of Photoisomerization

The quantum yield of photoisomerization (Φiso) is a measure of the efficiency of the isomerization process. It is defined as the number of molecules that isomerize for every photon absorbed. Determining this value is crucial for understanding and optimizing the performance of photoswitchable materials. nih.gov

Photostability and Photodegradation Pathways under Irradiation

The photostability of a chromophore like this compound is a critical parameter that determines its suitability for practical applications. Upon exposure to light, particularly UV radiation, organic molecules can undergo various photochemical reactions leading to their degradation. The primary photodegradation pathway for many styryl derivatives is trans-cis (or E/Z) photoisomerization around the central ethylene (B1197577) double bond. acs.org This process can lead to a loss of the desired photophysical properties, as the cis-isomer often has different absorption and emission characteristics and can be thermally unstable, reverting to the trans-isomer or undergoing further reactions.

Another significant degradation pathway involves photo-oxidation. In the presence of oxygen, the excited state of the molecule can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) through energy transfer. nih.gov These highly reactive species can then attack the parent molecule, leading to its decomposition. For instance, studies on polystyrene have shown that photooxidation leads to the formation of ketones, carboxylic acids, aldehydes, and esters. nih.gov Similarly, the nicotinamide (B372718) moiety itself can be susceptible to photodegradation. Studies on riboflavin (B1680620) in the presence of nicotinamide have shown that photolysis can lead to the degradation of the nicotinamide ring system. nih.gov

The photodegradation of this compound can be influenced by several factors, including the intensity and wavelength of the irradiation, the presence of oxygen, and the nature of the solvent. mdpi.comresearchgate.net Forced degradation studies, where the compound is exposed to harsh light conditions, are typically employed to identify potential degradation products and elucidate the degradation pathways. nih.gov

Table 1: Potential Photodegradation Pathways for this compound

| Pathway | Description | Potential Products | Influencing Factors |

| trans-cis Isomerization | Reversible isomerization around the C=C double bond. | cis-4-Styrylnicotinamide | Wavelength of light, solvent viscosity |

| Photo-oxidation | Reaction with oxygen, often mediated by ROS. | Carbonyl compounds, ring-opened products | Oxygen concentration, presence of ROS quenchers |

| Photodimerization | [2+2] cycloaddition between two excited molecules. | Cyclobutane derivatives | Concentration, solid-state vs. solution |

| Nicotinamide Ring Cleavage | Degradation of the pyridinium (B92312) ring. | Various smaller organic molecules | pH, presence of other photosensitizers |

It is important to note that the specific degradation products and their formation rates for this compound would need to be determined through dedicated experimental studies.

Investigation of Solvatochromism and Environmental Sensitivity of Photophysical Properties

Solvatochromism refers to the change in the color of a solution of a compound with a change in the solvent polarity. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. For push-pull systems like this compound, where there is an intramolecular charge transfer (ICT) from the electron-donating styryl group to the electron-accepting nicotinamide moiety upon photoexcitation, a significant solvatochromic effect is expected.

In nonpolar solvents, the ground state is more stable, and the energy of the π-π* transition is high, resulting in absorption at shorter wavelengths (a hypsochromic or blue shift). As the solvent polarity increases, polar solvents can stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, leading to absorption at longer wavelengths (a bathochromic or red shift). This positive solvatochromism is a hallmark of many styryl-pyridine derivatives. nih.gov

The fluorescence emission of such compounds is also highly sensitive to the solvent environment. An increase in solvent polarity typically leads to a larger Stokes shift (the difference in wavelength between the absorption and emission maxima) and can influence the fluorescence quantum yield. In some cases, a reversal in solvatochromism can be observed, where the trend of the spectral shift changes at a certain solvent polarity. nih.gov

The photophysical properties of styryl-pyridine derivatives have been extensively studied in various solvents. For example, 4-[4-(Dimethylamino)styryl]pyridine exhibits emission from a locally excited state in nonpolar solvents, while in polar solvents, it transitions to a planar intramolecular charge transfer state. The table below presents hypothetical data for this compound based on the trends observed for analogous compounds.

Table 2: Hypothetical Photophysical Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Hexane | 1.88 | 330 | 380 | 4400 |

| Toluene | 2.38 | 340 | 400 | 4900 |

| Dichloromethane | 8.93 | 355 | 430 | 5600 |

| Acetone | 20.7 | 365 | 450 | 5900 |

| Acetonitrile (B52724) | 37.5 | 370 | 465 | 6200 |

| Water | 80.1 | 380 | 490 | 6700 |

This data is illustrative and based on the expected behavior of styryl-pyridine derivatives. Actual experimental values for this compound may vary.

The sensitivity of the absorption and emission properties of this compound to the solvent environment suggests its potential use as a fluorescent probe for sensing local polarity in various chemical and biological systems.

Coordination Chemistry and Metal Complexation with 4 Styrylnicotinamide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-styrylnicotinamide (B13802245) typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as those of copper(II), cobalt(II), nickel(II), and zinc(II). The synthesis is often carried out in a solvent like ethanol (B145695) or methanol (B129727), where the ligand and the metal salt are dissolved and then mixed, sometimes with gentle heating to facilitate the reaction. The resulting solid complexes can then be isolated by filtration, washed, and dried.

The characterization of these complexes involves elemental analysis to determine the metal-to-ligand ratio, and spectroscopic methods to elucidate the coordination environment of the metal ion. Techniques such as mass spectrometry can further confirm the composition of the synthesized compounds. For instance, in related nicotinamide (B372718) complexes, elemental analysis has been crucial in establishing the stoichiometry, which is often 1:2 (metal:ligand) mdpi.com.

Table 1: Representative Transition Metal Complexes of Nicotinamide Derivatives This table presents data from analogous nicotinamide complexes to infer potential characteristics of this compound complexes.

| Metal Ion | Ligand | Formula | Proposed Geometry | Reference |

| Co(II) | Nicotinamide | [Co(nicotinamide)₂(H₂O)₄]Cl₂ | Octahedral | mdpi.com |

| Ni(II) | Nicotinamide | [Ni(nicotinamide)₂(H₂O)₄]Cl₂ | Octahedral | mdpi.com |

| Cu(II) | Nicotinamide | [Cu(nicotinamide)₂(H₂O)₂]Cl₂ | Distorted Octahedral | mdpi.com |

| Zn(II) | Nicotinamide | [Zn(nicotinamide)₂(H₂O)₄]Cl₂ | Octahedral | mdpi.com |

This compound offers several potential coordination modes. The primary coordination site is typically the nitrogen atom of the pyridine (B92270) ring, which acts as a Lewis base, donating a pair of electrons to the metal center. This is a common coordination mode for nicotinamide and its derivatives researchgate.net.

The amide group provides another potential coordination site, either through the oxygen or nitrogen atom. However, coordination through the amide oxygen is more common, leading to a chelate ring if the pyridine nitrogen is also coordinated. In some cases, the amide group may not be involved in coordination at all mdpi.com.

The styryl group at the 4-position introduces the possibility of π-coordination with the metal center, where the electron density of the carbon-carbon double bond interacts with the metal ion. This type of interaction is less common for hard metal ions but can be significant for softer transition metals. The electronic influence of the styryl group, being a conjugated system, can also affect the basicity of the pyridine nitrogen and thus the strength of the metal-ligand bond. The styryl group is generally considered to be electron-donating, which would increase the electron density on the pyridine ring and enhance its ability to coordinate to metal ions.

Structural Analysis of Metal-4-Styrylnicotinamide Complexes

The precise three-dimensional arrangement of atoms in metal-4-styrylnicotinamide complexes can be determined using single-crystal X-ray diffraction, while spectroscopic techniques provide valuable information about the coordination environment in the solid state and in solution.

While specific crystal structures for this compound complexes are not widely reported, it is anticipated that they would exhibit coordination through the pyridine nitrogen. The styryl group would likely influence the crystal packing through intermolecular interactions such as π-π stacking.

Table 2: Crystallographic Data for a Representative Nicotinamide Complex This table presents data from an analogous nicotinamide complex to infer potential characteristics of this compound complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [Cu(nicotinamide)₂(H₂O)₂]Cl₂ | Monoclinic | P2₁/c | 7.892(1) | 12.345(2) | 9.456(2) | 109.87(2) | mdpi.com |

Spectroscopic methods are essential for characterizing metal-4-styrylnicotinamide complexes, particularly for confirming the coordination of the ligand to the metal ion.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For nicotinamide complexes, a shift in the C=N stretching vibration of the pyridine ring to a higher frequency is indicative of coordination through the pyridine nitrogen researchgate.net. Shifts in the C=O and N-H stretching frequencies of the amide group can indicate its involvement in coordination. For this compound, changes in the vibrational modes associated with the styryl group, such as the C=C stretching, could suggest its interaction with the metal center.

Table 3: Key FTIR Spectral Bands (cm⁻¹) for Nicotinamide and its Metal Complexes This table presents data from analogous nicotinamide complexes to infer potential characteristics of this compound complexes.

| Compound | ν(N-H) | ν(C=O) | Pyridine Ring Vibrations | Reference |

| Nicotinamide | 3368, 3164 | 1681 | 1593, 1577 | nih.gov |

| [Co(nicotinamide)₂(H₂O)₄]Cl₂ | 3350, 3150 | 1670 | 1605, 1585 | mdpi.com |

| [Ni(nicotinamide)₂(H₂O)₄]Cl₂ | 3355, 3152 | 1672 | 1608, 1588 | mdpi.com |

| [Cu(nicotinamide)₂(H₂O)₂]Cl₂ | 3360, 3158 | 1675 | 1610, 1590 | mdpi.com |

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the complex. The coordination of this compound to a transition metal ion is expected to give rise to new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding. Additionally, the π→π* and n→π* transitions of the ligand may be shifted upon coordination. The extended conjugation provided by the styryl group is likely to result in absorption bands at longer wavelengths compared to simple nicotinamide complexes.

Exploration of Catalytic Activity of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations. The metal complexes of this compound are potential candidates for catalysis due to the ability of the ligand to stabilize different oxidation states of the metal center and the potential for the styryl group to participate in catalytic cycles.

While specific catalytic applications of this compound complexes are still an emerging area of research, related metal complexes with pyridine-based ligands have shown activity in various catalytic reactions, including oxidation, reduction, and cross-coupling reactions nih.govacs.org. For example, copper complexes of ligands containing pyridine and amide functionalities have been investigated as catalysts for the oxidation of styrene (B11656) nih.gov. Given the structural similarities, it is plausible that this compound metal complexes could exhibit similar catalytic activity. The electronic properties of the styryl group can be tuned by introducing substituents on the phenyl ring, which in turn could modulate the catalytic activity of the corresponding metal complexes. This provides a pathway for the rational design of new catalysts based on the this compound scaffold.

Homogeneous Catalysis Research

There is a significant body of research on the use of metal complexes with pyridine-containing ligands in homogeneous catalysis. These complexes are active in a wide range of transformations, including hydrogenations, hydroformylations, and C-C coupling reactions. For instance, ruthenium and rhodium complexes with phosphine (B1218219) and N-heterocyclic carbene ligands are well-established catalysts. rsc.orgnih.govresearchgate.net The catalytic activity of such complexes is highly dependent on the steric and electronic properties of the ligands.

While there are no specific reports found on the use of this compound in homogeneous catalysis, one could hypothesize its potential applications based on the known reactivity of similar pyridine-based ligands. A metal complex of this compound could potentially catalyze reactions involving the activation of small molecules. The styryl group might also participate in or influence catalytic cycles, for example, through electronic effects or by providing a site for secondary interactions. However, without experimental data, any discussion of its catalytic activity remains speculative.

Table 1: Hypothetical Homogeneous Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Hydrogenation of Alkenes | Rhodium(I), Ruthenium(II) | Pyridine ligands are common in hydrogenation catalysts. |

| Hydroformylation of Olefins | Rhodium(I), Cobalt(0) | N-donor ligands can influence selectivity in hydroformylation. |

| C-C Coupling Reactions | Palladium(0), Nickel(0) | Pyridine-based ligands are used in various cross-coupling reactions. |

Note: This table is purely hypothetical and is not based on published research findings for this compound.

Heterogeneous Catalysis via Immobilized Complexes

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Common supports include polymers, silica, and alumina. Ligands can be tethered to the support, followed by metalation, or pre-formed complexes can be anchored.

In the context of this compound, its styryl group could potentially be functionalized to enable covalent attachment to a polymer support. For example, the vinyl group could be polymerized or co-polymerized. Once immobilized, the pyridyl-amide moiety would be available for metal coordination, creating a solid-supported catalyst. Such a heterogeneous catalyst could then be used in flow reactors or batch processes, offering advantages in terms of catalyst recovery and reuse. nih.gov Again, it must be stressed that no published studies were found that describe the immobilization of this compound complexes for heterogeneous catalysis.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure and properties of these materials are highly dependent on the geometry and connectivity of the metal centers and the organic linkers. researchgate.net Pyridine-based ligands are widely used in the construction of MOFs and coordination polymers due to the directional coordination of the pyridine nitrogen.

This compound, with its single pyridine donor site, would likely act as a monodentate ligand, terminating a coordination chain or occupying a coordination site on a metal cluster. To form extended structures like MOFs or multi-dimensional coordination polymers, ligands with at least two coordinating sites are typically required. Therefore, this compound in its native form would be more likely to form discrete complexes or one-dimensional coordination polymers.

However, it is conceivable that this compound could be chemically modified to incorporate additional coordinating groups, such as a carboxylic acid or another pyridine ring. Such a bifunctional or multifunctional ligand derived from this compound could then be a suitable building block for the synthesis of porous MOFs. The styryl group could also serve as a reactive handle for post-synthetic modification of the MOF, allowing for the introduction of other functional groups. rsc.org The photocatalytic properties of MOFs containing styryl-like linkers could also be a subject of interest. researchgate.net

Table 2: Potential Structural Roles of this compound in Coordination Polymers

| Structural Role | Description | Resulting Structure |

| Monodentate Ligand | Coordinates to a metal center through the pyridine nitrogen. | Discrete metal complex or termination of a polymer chain. |

| Bridging Ligand (Hypothetical) | If the amide group participates in coordination, it could bridge two metal centers. | One-dimensional coordination polymer. |

| Modified Ligand | Chemical modification to add another coordinating group. | Potential for 2D or 3D Metal-Organic Frameworks. |

Note: This table is based on general principles of coordination chemistry, as no specific crystal structures involving this compound were found.

Mechanistic Studies of 4 Styrylnicotinamide S Molecular Interactions

Receptor Binding and Ligand-Target Recognition

Structural Basis of Receptor Selectivity (in vitro studies):Without binding data, there is no information on the structural basis for this compound's selectivity for any potential receptor.

Further experimental research is required to elucidate the specific molecular interactions of 4-Styrylnicotinamide (B13802245).

Interactions with Nucleic Acids (DNA/RNA) and Other Biomolecules

While direct studies on the interaction of this compound with nucleic acids and other biomolecules are not extensively detailed in the available research, the broader class of nicotinamide (B372718) derivatives has been a subject of investigation in the context of DNA repair and genomic stability. Nicotinamide itself is a crucial precursor for nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular metabolism and a substrate for enzymes involved in DNA repair, such as poly(ADP-ribose) polymerases (PARPs). nih.govmdpi.com

Investigation of Binding Modes and Stoichiometry

Specific binding modes and the stoichiometry of this compound with DNA or RNA have not been explicitly determined in the available literature. However, for related compounds, various biophysical techniques are employed to elucidate such interactions. The binding of small molecules to macromolecules like nucleic acids can occur through several modes, including intercalation, groove binding, and electrostatic interactions. The styryl moiety of this compound, with its planar aromatic structure, could theoretically intercalate between base pairs of DNA.